4-(4-Diethylaminobutoxy)benzophenone
Description
4-(4-Diethylaminobutoxy)benzophenone is a benzophenone derivative characterized by a diethylamino-substituted butoxy chain at the para position of one phenyl ring. Benzophenones are widely studied for their biological and chemical versatility, including applications in antimicrobial, anticancer, and material science research .
Properties
Molecular Formula |
C21H27NO2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
[4-[4-(diethylamino)butoxy]phenyl]-phenylmethanone |
InChI |
InChI=1S/C21H27NO2/c1-3-22(4-2)16-8-9-17-24-20-14-12-19(13-15-20)21(23)18-10-6-5-7-11-18/h5-7,10-15H,3-4,8-9,16-17H2,1-2H3 |
InChI Key |
GWSRIUFFKGTYNR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Antibacterial Activity
- Benzophenone Derivatives (A8–10, B10–12): Exhibit moderate to potent antibacterial activity (MIC: 0.5–8 µg/mL) against Gram-positive bacteria. However, diphenyl-substituted derivatives (A11–15, B13–17) show superior potency (32-fold increase in activity compared to simpler benzophenones), attributed to enhanced hydrophobicity .
Anticancer Activity
- Tamoxifen Analogues (e.g., 5c, 5e): Benzophenone derivatives with piperazino or N-methylpiperazino groups show 2-fold higher antiproliferative activity than tamoxifen in breast cancer cells. The diethylaminobutoxy group in 4-(4-Diethylaminobutoxy)benzophenone may similarly enhance ER-binding affinity due to its bulky, lipophilic nature .
Antifungal Activity
Physical and Chemical Properties
| Compound | Melting Point (°C) | Water Solubility | LogP (Predicted) | Key Substituents |
|---|---|---|---|---|
| This compound | Not reported | Low | ~3.5 | Diethylaminobutoxy |
| 4-(Trifluoromethyl)benzophenone | 114–116 | Insoluble | 3.8 | Trifluoromethyl |
| Michler’s Ketone | 174–176 | Insoluble | 2.7 | 4,4'-Bis(dimethylamino) |
| 4-(Dimethylaminoethoxy)benzophenone | Not reported | Low | ~2.9 | Dimethylaminoethoxy |
- Hydrophobicity Trends : Longer alkoxy chains (e.g., butoxy, dodecyloxy) increase logP values, enhancing membrane permeability but reducing water solubility .
- Electron Effects : Trifluoromethyl and halogen substituents (e.g., bromomethyl) introduce electron-withdrawing effects, altering reactivity and binding interactions .
Key Findings and Implications
Substituent Hydrophobicity : Bulky hydrophobic groups (e.g., diphenyl, dodecyloxy) enhance antibacterial activity but may compromise solubility .
Electron-Donating vs. Withdrawing Groups: Hydroxy and amino groups enhance antifungal/anticancer activity, while halogen or trifluoromethyl groups favor material science applications .
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